2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Description
This compound is a thiazinane derivative characterized by a 4-fluoro-phenylimino substituent, a methyl group at position 3, a ketone at position 4, and a carboxylic acid at position 5. Its molecular formula is C₁₃H₁₄FN₂O₃S (CAS: 5931-69-1) . The carboxylic acid group at position 6 suggests applications in enzyme inhibition or metal chelation, common in bioactive molecules.
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEVEERZPLQFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386962 | |
| Record name | 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-69-1 | |
| Record name | 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiazinane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related thiazinane derivatives:
Key Findings from Comparative Analysis
Electronic Effects: The 4-fluoro substituent in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with polar residues in enzyme active sites compared to the 3,4-dimethyl-phenylimino analog . The morpholinoethyl group in the carboxamide derivative () improves aqueous solubility due to morpholine’s hydrophilic nature, whereas the target compound’s carboxylic acid group offers direct hydrogen-bonding capability .
Biological Activity Implications: The carboxylic acid group in the target compound is critical for metal coordination, a feature absent in the amide-containing analog (). This difference may influence applications in metalloenzyme inhibition .
Synthetic Feasibility: The simpler structure of 3-methyl-2-methylimino-4-oxo-thiazinane-6-carboxylic acid () allows easier synthesis but lacks the aromatic interactions provided by phenylimino groups, limiting its utility in targeted therapies .
Research and Application Insights
- Agricultural Chemistry : Compounds with thiazinane backbones, such as the target molecule, are structurally analogous to auxin biosynthesis inhibitors like AOPP (). The fluorine substituent may improve herbicidal activity by resisting degradation .

- Pharmaceutical Potential: The carboxylic acid group in the target compound aligns with motifs seen in antibiotics (e.g., cephalosporins in –7), suggesting possible β-lactamase inhibition or metal-dependent enzyme targeting .
Biological Activity
2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing research findings, including synthesis methods, biological evaluations, and case studies.
Synthesis and Structure
The synthesis of thiazolidine derivatives often involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione or related compounds. The specific structure of this compound suggests that it may exhibit unique interactions with biological targets due to the presence of both the thiazine ring and the fluorophenyl group.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a series of thiazolidine-2,4-dione derivatives were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged significantly, with some derivatives showing enhanced activity compared to standard treatments like irinotecan. Specifically, compounds with substituted phenyl groups demonstrated notable growth inhibition in cancer cells .
Table 1: Anticancer Activity of Thiazolidine Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain thiazolidine derivatives possess significant antibacterial activity against Gram-positive bacteria. For example, derivative 18 exhibited strong inhibition against Staphylococcus aureus and other pathogenic strains .
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Identifier | Bacteria Type | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 18 | Staphylococcus aureus | 20 | |
| 4x | Escherichia coli | 15 |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting mitochondrial function and activating caspases .
- Enzyme Inhibition : Certain thiazolidine derivatives act as enzyme inhibitors, affecting metabolic pathways associated with cancer progression and bacterial growth .
- Antioxidant Properties : The antioxidant activity observed in some thiazolidine compounds contributes to their protective effects against oxidative stress in cells, which is a common feature in cancer biology .
Case Studies
A notable case study involved the evaluation of a new thiazolidine derivative in a preclinical model of breast cancer. The derivative was administered to mice bearing MCF-7 tumors. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. Histological analysis revealed increased apoptosis in tumor tissues treated with the thiazolidine derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

